TPX-0131

Overview

Description

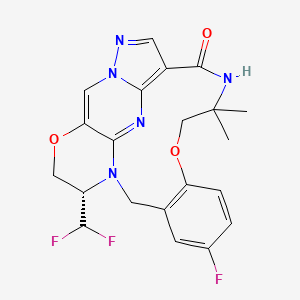

Zotizalkib is an orally available, compact macrocyclic structure-based inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK). It has potential antineoplastic activity, meaning it can inhibit the growth of tumors. Zotizalkib binds within the ATP binding boundary and inhibits ALK wild-type tyrosine kinase, ALK fusion proteins, and numerous ALK point mutations, including acquired resistance mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zotizalkib is synthesized through a series of chemical reactions that involve the formation of a macrocyclic structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves multiple steps of organic reactions, including cyclization and functional group modifications .

Industrial Production Methods: The industrial production of Zotizalkib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production methods are designed to be scalable and cost-effective for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions: Zotizalkib undergoes various chemical reactions, including:

Oxidation: Zotizalkib can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: Zotizalkib can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of Zotizalkib with modified functional groups, which can have different biological activities .

Scientific Research Applications

Zotizalkib has several scientific research applications, including:

Chemistry: Used as a tool compound to study ALK-related signaling pathways and to develop new ALK inhibitors.

Biology: Employed in research to understand the role of ALK in cellular processes and its implications in cancer.

Medicine: Investigated for its potential use in treating ALK-positive cancers, including non-small cell lung cancer and other solid tumors.

Industry: Utilized in the development of new therapeutic agents and in drug discovery programs

Mechanism of Action

Zotizalkib exerts its effects by inhibiting the activity of ALK. It binds to the ATP binding site of ALK, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts ALK-mediated signaling, leading to the inhibition of cell growth and induction of apoptosis in ALK-expressing tumor cells. The molecular targets include ALK wild-type tyrosine kinase, ALK fusion proteins, and various ALK point mutations .

Comparison with Similar Compounds

Lorlatinib: Another ALK inhibitor with a similar mechanism of action but different potency and resistance profiles.

Repotrectinib: A next-generation ALK inhibitor with activity against a broader range of ALK mutations.

Crizotinib: An earlier generation ALK inhibitor with less potency against certain resistance mutations

Uniqueness of Zotizalkib: Zotizalkib is unique in its ability to inhibit a wide range of ALK resistance mutations, including those that confer resistance to other ALK inhibitors. Its compact macrocyclic structure allows for better binding within the ATP binding boundary, making it a potent inhibitor of ALK .

Biological Activity

TPX-0131 is a next-generation anaplastic lymphoma kinase (ALK) inhibitor designed to address the limitations of previous ALK inhibitors, particularly in treating non-small cell lung cancer (NSCLC) with resistant mutations. This article explores the biological activity of this compound, highlighting its potency against wild-type ALK and various resistant mutations, its central nervous system (CNS) penetration capabilities, and relevant clinical studies.

Overview of this compound

This compound is characterized as a compact macrocyclic molecule specifically engineered to inhibit ALK fusion proteins by fitting into the ATP-binding pocket. Its design allows for enhanced binding affinity and reduced susceptibility to common ALK mutations that confer resistance to earlier generations of ALK inhibitors.

Potency Against ALK Mutations

Biochemical Assays:

this compound demonstrates significant inhibitory activity against both wild-type ALK and a spectrum of ALK mutations. In biochemical assays, it has an IC50 value of less than 10 nmol/L for wild-type ALK and shows potent inhibition against 26 different ALK mutants, including the G1202R solvent front mutation and the L1196M gatekeeper mutation.

Comparison with Existing ALK Inhibitors:

In preclinical studies, this compound has been shown to be more potent than all five currently approved ALK inhibitors. For instance, it achieved complete tumor regression in xenograft models harboring the G1202R mutation, unlike lorlatinib, which did not produce similar results under comparable conditions .

CNS Penetration

One of the notable features of this compound is its ability to penetrate the CNS effectively. Following repeated oral administration in rat models, brain concentrations of this compound were approximately 66% of those found in plasma. This characteristic is particularly vital for treating ALK-positive NSCLC, as brain metastases are common in advanced disease stages .

FORGE-1 Study

The Phase 1/2 FORGE-1 clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced or metastatic ALK-positive NSCLC who have previously been treated with up to two prior ALK tyrosine kinase inhibitors (TKIs). The trial aims to establish a dose-finding regimen while monitoring pharmacokinetics and pharmacodynamics .

Eligibility Criteria:

- Histologically confirmed advanced/metastatic ALK-positive NSCLC.

- Prior treatment with at least one second or third-generation ALK TKI.

- Measurable disease per RECIST v1.1 criteria.

Binding Affinity Studies

Recent computational studies have compared the binding affinities of this compound with other inhibitors like lorlatinib and repotrectinib against various resistant mutations, including F1174C/L/V. Results indicated that this compound exhibits superior binding energy for certain mutations compared to lorlatinib, suggesting it may provide enhanced therapeutic benefits for patients with these specific resistance profiles .

Summary Table of Biological Activity

| Feature | This compound | Lorlatinib | Crizotinib |

|---|---|---|---|

| Potency (IC50) | <10 nmol/L | Varies by mutation | Higher than this compound |

| CNS Penetration | Yes (66% plasma levels) | Limited | Limited |

| Resistance Mutation Efficacy | G1202R, L1196M, compound mutations | Limited efficacy | Limited efficacy |

| Complete Tumor Regression | Yes (in xenograft models) | No | No |

Properties

IUPAC Name |

(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAMRXVQSGVCJX-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648641-36-3 | |

| Record name | TPX-0131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2648641363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotizalkib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKJ4Z6RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.